Thalidomide-NH-C5-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its teratogenic effects. Thalidomide has been repurposed for various medical applications, particularly in the treatment of multiple myeloma and certain inflammatory conditions. The hydrochloride form of thalidomide-NH-C5-NH2 enhances its solubility and bioavailability, making it a subject of interest in pharmaceutical research.
Thalidomide-NH-C5-NH2 (hydrochloride) is synthesized from thalidomide through chemical modifications that include the introduction of an amino group linked to a pentyl chain. It falls under the category of thalidomide analogues, which are compounds designed to retain the beneficial pharmacological properties of thalidomide while minimizing its adverse effects. These analogues are typically classified based on their structural modifications and biological activities.
The synthesis of thalidomide-NH-C5-NH2 (hydrochloride) can be achieved through several methods, including:
Thalidomide-NH-C5-NH2 (hydrochloride) retains the core structure of thalidomide, characterized by its phthalimide moiety. The addition of the pentylamine side chain alters its pharmacokinetic properties.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds .
Thalidomide-NH-C5-NH2 (hydrochloride) can participate in various chemical reactions due to its functional groups:
These reactions allow for further exploration into creating new analogues with potential therapeutic benefits.
Thalidomide-NH-C5-NH2 (hydrochloride) exerts its pharmacological effects primarily through modulation of immune responses and anti-inflammatory actions:
These properties influence its formulation in pharmaceutical applications.
Thalidomide-NH-C5-NH2 (hydrochloride) has several potential applications:
The conceptual framework for targeted protein degradation emerged in 1999 with Proteinix's pioneering patent describing chimeric degraders. The first functional validation occurred in 2001 with Protac-1, a peptide-based molecule that recruited the β-transducin repeat-containing protein E3 ligase to degrade methionine aminopeptidase 2. This foundational work established the proteolysis-targeting chimeras paradigm: a modular structure comprising separate protein-targeting and E3 ligase-recruiting domains connected by a chemical linker [3] [5].
A critical breakthrough arrived with the identification of small-molecule E3 ligase ligands, notably including thalidomide analogs that bind cereblon. This discovery enabled fully synthetic, drug-like proteolysis-targeting chimeras. The evolution accelerated with the 2015 development of cereblon-recruiting proteolysis-targeting chimeras targeting bromodomain-containing protein 4, demonstrating the broad applicability of thalidomide-based ligands. By 2019, thalidomide-derived proteolysis-targeting chimeras had expanded to target diverse proteins including kinases, transcription factors, and scaffolding proteins previously considered undruggable [3] [5].
Table 1: Key Milestones in Thalidomide-Based Proteolysis-Targeting Chimeras Development
Year | Advancement | Significance |
---|---|---|
2015 | First cereblon-recruiting bromodomain-containing protein 4 proteolysis-targeting chimeras | Validated thalidomide as E3 ligase ligand for non-immunomodulatory targets |
2016 | BCR-ABL proteolysis-targeting chimeras using thalidomide derivatives | Demonstrated efficacy against kinase fusion oncoproteins |
2017 | Discovery of molecular glue properties of thalidomide analogs | Revealed intrinsic ternary complex stabilization capacity |
2019 | Photoswitchable thalidomide-based degraders | Enabled optogenetic control of protein degradation |
The structural refinement of thalidomide linkers—including alkylamino spacers like Thalidomide-NH-C5-NH2—has been instrumental in developing proteolysis-targeting chimeras with optimized physicochemical properties and degradation efficiency. These innovations have propelled multiple cereblon-based degraders into clinical trials, including those targeting androgen receptor and estrogen receptor for cancer therapy [3] [5] [6].
Cereblon functions as a substrate receptor within the Cullin 4A-DDB1-Roc1 E3 ubiquitin ligase complex. Its physiological role involves the ubiquitination of specific cellular proteins, but its therapeutic significance emerged with the discovery that thalidomide and its analogs (immunomodulatory drugs) directly bind cereblon's tri-tryptophan pocket. This binding induces conformational changes that create a neomorphic interface capable of recruiting non-native substrates for ubiquitination. Structural analyses reveal that immunomodulatory drugs act as "molecular glues" by inserting between cereblon and target proteins like IKZF1/3, enhancing protein-protein interaction affinity by 100-1000-fold through cooperative ternary complex formation [1] [4] [5].
Thalidomide-NH-C5-NH2 hydrochloride (CAS 2093386-39-9) exploits this mechanism by incorporating the phthalimide moiety essential for cereblon binding. The hydrochloride salt enhances aqueous solubility critical for biochemical applications. When incorporated into proteolysis-targeting chimeras, the cereblon-binding domain serves as an E3 "warhead" that recruits the ubiquitination machinery to the target protein. Unlike molecular glues, proteolysis-targeting chimeras utilize a bifunctional design: the alkylamino linker (C5 spacer) connects the cereblon-binding domain to a target protein ligand, creating a spatially defined ternary complex. The length and chemical composition of this linker significantly influence proteolysis-targeting chimeras efficacy by modulating the distance and flexibility between cereblon and the target protein [1] [4].
Table 2: Biophysical Properties of Thalidomide-NH-C5-NH2 Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₂₂N₄O₄·HCl | Confirms structural composition |
Molecular Weight | 358.39 (free base) | Optimal for cell permeability |
CAS Number | 2093386-39-9 | Unique chemical identifier |
Solubility | Enhanced in aqueous media | Facilitates biological experimentation |
Binding Target | Cereblon tri-tryptophan pocket | Drives E3 ligase recruitment |
This cereblon recruitment mechanism operates catalytically: a single proteolysis-targeting chimeras molecule can facilitate the degradation of multiple target protein molecules, providing high potency at low concentrations. The approach effectively targets "undruggable" proteins lacking enzymatic activity or deep binding pockets, as proteolysis-targeting chimeras require only binding affinity rather than functional inhibition [1] [3] [4].
The structural repurposing of thalidomide centers on modifying its phthalimide core while preserving cereblon-binding activity. Thalidomide-NH-C5-NH2 exemplifies this strategy, featuring a pentamethylene spacer terminating in a primary amine. This design conserves the glutarimide ring essential for cereblon engagement while introducing a functional handle for conjugating protein-targeting ligands. The C5 linker length (approximately 12-15 Å) provides optimal distance for bridging cereblon and target proteins within the ternary complex [1] [6].
Derivative optimization has generated diverse cereblon-binding building blocks:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: